3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine
Overview
Description
5-(2-furanyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is a member of pyridines.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound 3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is involved in the synthesis of various heterocyclic compounds. It is used as a precursor for N-alkylated products through reactions with halo compounds. This compound's derivatives include 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, showcasing a wide range of chemical versatility. This versatility is highlighted by its use in creating sugar hydrazones and oxadiazoline derivatives through reactions with monosaccharide aldoses and acetic anhydride, respectively (El-Essawy & Rady, 2011).
Biological and Pharmaceutical Applications
The structural characteristics of the 3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine, specifically the 1,2,4-oxadiazole component, contribute significantly to its biological and pharmacological importance. Oxadiazoles possess a range of biological effects due to their structural features. Derivatives of this compound have demonstrated a variety of biological activities, such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, and antifungal properties. Beyond medicinal applications, these derivatives find utility in photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). The synthesis and assembly of these derivatives involve methods such as dehydrative cyclization of diacylhydrazides using strong acidic reagents (Abbasi et al., 2018).
properties
Product Name |
3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine |
---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O2/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9/h1-7H |
InChI Key |
WNMZRKCSRYCUFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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